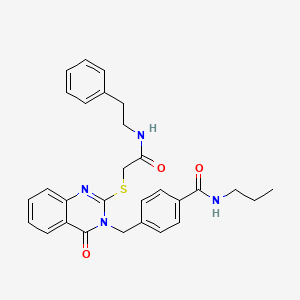

![molecular formula C16H12BrN3O2 B2584837 2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896365-32-5](/img/structure/B2584837.png)

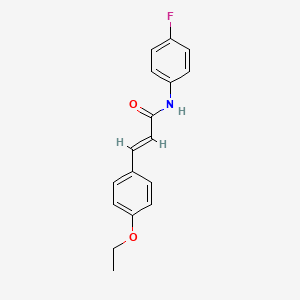

2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide” is a chemical compound. Its molecular formula is C14H10BrN3O2 . It is an intermediate used in the synthesis of phthalazinone scaffolds .

Molecular Structure Analysis

The molecule contains a total of 40 bond(s). There are 27 non-H bond(s), 16 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 N hydrazine(s), and 1 hydrazone(s) .Chemical Reactions Analysis

While specific chemical reactions involving “2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide” are not detailed in the retrieved sources, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Research has explored the synthesis and evaluation of derivatives related to 2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide, focusing on their potential as antipsychotic agents. One study involved conformationally restricted derivatives of remoxipride, a compound structurally related to 2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide, to investigate their affinity to the dopamine D-2 receptor. However, enhanced affinities were not observed in this series (Norman, Kelley, & Hollingsworth, 1993).

Novel Synthesis Approaches

- Alternative synthesis methods have been developed for compounds structurally related to 2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide, such as homohistamine and structurally related (imidazole-4-yl)alkylamines, highlighting the flexibility and potential of these chemical structures in the synthesis of impromidine-like, H2-histaminergic compounds (Elz & Schunack, 1987).

Biological Activity and Applications

- The exploration of small-molecule agonists for the protease-activated receptor 2 (PAR2) has led to the identification of compounds with the core structure of 2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide. These compounds, including AC-55541 and AC-264613, have been studied for their potential in activating PAR2 signaling pathways, with implications for understanding the receptor's role in various physiological processes (Gardell et al., 2008).

Pharmacological Potential

- The pharmacological potential of derivatives and analogues of 2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has been a significant area of investigation. Studies have synthesized and characterized these compounds to understand their spectral, electrochemical, and magnetic properties, contributing to the development of new therapeutic agents (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Mechanism of Action

Target of Action

The primary target of the compound 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the process of DNA repair and genomic stability .

Mode of Action

2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide acts as an inhibitor of PARP . It binds to the active site of the enzyme, preventing it from attaching poly (ADP-ribose) to the target proteins. This inhibition disrupts the normal function of PARP, leading to an accumulation of DNA damage .

Biochemical Pathways

The inhibition of PARP by 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide affects the DNA repair pathways . Specifically, it impacts the base excision repair pathway, which is responsible for repairing small, non-helix-distorting base lesions from the DNA. The disruption of this pathway leads to the accumulation of single-strand breaks, which can eventually lead to double-strand breaks .

Result of Action

The result of the action of 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the accumulation of DNA damage due to the inhibition of PARP . This can lead to cell death, particularly in cancer cells that are heavily reliant on PARP for survival .

properties

IUPAC Name |

2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-13-8-4-3-7-12(13)15(21)18-9-14-10-5-1-2-6-11(10)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBWYIXRTNFOMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2584759.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2584766.png)

![2-(isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2584769.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2584770.png)

![(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2584776.png)

amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2584777.png)